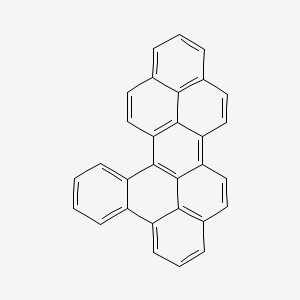

Tribenzo(a,cd,lm)perylene

Description

Structure

3D Structure

Properties

CAS No. |

92411-20-6 |

|---|---|

Molecular Formula |

C30H16 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

octacyclo[14.10.2.22,5.03,12.04,9.013,27.020,28.021,26]triaconta-1(27),2,4(9),5,7,10,12,14,16(28),17,19,21,23,25,29-pentadecaene |

InChI |

InChI=1S/C30H16/c1-2-9-22-20(8-1)21-10-4-7-19-12-15-24-23-14-11-17-5-3-6-18-13-16-25(28(23)26(17)18)29(22)30(24)27(19)21/h1-16H |

InChI Key |

WTHOOQLORGYFTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C7C(=C5C=C4)C=CC8=C7C(=CC=C8)C=C6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Formation Pathways of Tribenzo A,cd,lm Perylene

Advanced Coupling Methodologies for Fused Aromatic Systems

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) such as Tribenzo(a,cd,lm)perylene has been significantly advanced by the development of sophisticated coupling methodologies. These modern techniques offer greater efficiency, milder reaction conditions, and higher yields compared to older, more drastic methods. researchgate.net The primary strategies involve the construction of precursor backbones through transition-metal-catalyzed cross-coupling reactions, followed by intramolecular cyclization to form the final fused aromatic system.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The precise assembly of large aromatic frameworks often begins with the formation of new carbon-carbon bonds between smaller aromatic units. Transition-metal catalysis, particularly with palladium, has become a cornerstone for these transformations. chim.it

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for C-C bond formation in PAH synthesis. researchgate.net The reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.net Its tolerance for a wide variety of functional groups makes it ideal for constructing complex molecular precursors. A significant advancement in this area is the use of microwave-assisted organic synthesis (MAOS), which can accelerate reaction rates dramatically. For instance, microwave irradiation using a polyurea microencapsulated palladium catalyst (Pd EnCat 30) has been shown to complete Suzuki coupling reactions in as little as 20 minutes, a vast improvement over the approximately 24 hours required under conventional thermal conditions. researchgate.net

Negishi Coupling: This methodology utilizes organozinc reagents coupling with organohalides, typically catalyzed by palladium or nickel complexes. rsc.org It serves as a valuable alternative for synthesizing highly functionalized heteroaromatic scaffolds that can act as building blocks for larger fused systems. rsc.org

Direct C-H/C-H Annulative Coupling: Representing the state-of-the-art in synthetic efficiency, direct C-H activation strategies create C-C bonds without the need for pre-functionalized starting materials (e.g., halides or boronic acids). A notable example is the palladium-catalyzed site-specific C–H/peri-C–H annulative coupling. rsc.org This reaction can couple the C-H bond of a heterocycle directly with the peri-C–H bond of a polycyclic arene like naphthalene (B1677914) or pyrene (B120774) to construct a cyclopenta-fused ring system. rsc.org Deuteration experiments suggest a mechanism involving the formation of a heteroaryl-silver species that undergoes transmetalation with a Pd(II) catalyst, which then activates the peri-C–H bond. rsc.org

| Methodology | Typical Catalyst System | Coupling Partners | Key Advantages | Reference(s) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd EnCat 30 | Aryl Halide + Arylboronic Acid/Ester | High functional group tolerance; Accelerated by microwave irradiation. | researchgate.netthieme-connect.de |

| Negishi Coupling | Pd or Ni complexes | Aryl Halide + Organozinc Reagent | Good for functionalized heterocycles; Mild reaction conditions. | rsc.org |

| Direct C-H/C-H Coupling | Pd(OPiv)₂ / AgOPiv | Arene C-H + Arene peri-C-H | High atom economy; Avoids pre-functionalization of substrates. | rsc.org |

Oxidative Cyclodehydrogenation (CDH)

After the precursor molecule is assembled, the final and often most critical step is intramolecular annulation, or ring-closing, to create the fully fused π-system. Oxidative cyclodehydrogenation (also known as the Scholl reaction) is the predominant method for achieving this. bohrium.com The reaction can proceed through two generally accepted mechanisms, and the choice of reagent often determines the operative pathway. otago.ac.nznih.gov

Arenium Cation Mechanism (Scholl Reaction): This pathway is promoted by strong Lewis acids, such as aluminum chloride (AlCl₃), at high temperatures. rsc.org The Lewis acid protonates an aromatic ring, generating an electrophilic arenium cation that attacks a neighboring aryl ring in a manner akin to electrophilic aromatic substitution. otago.ac.nz

Radical Cation Mechanism (Oxidative Aromatic Coupling): This pathway is facilitated by oxidizing agents like iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). otago.ac.nzrsc.org The oxidant abstracts an electron from the π-system to form a radical cation. A subsequent C-C bond formation and loss of two protons yields the fused product. otago.ac.nz FeCl₃ is particularly versatile as it can function as both an oxidant and a Lewis acid. otago.ac.nz

Modern protocols often favor reagents like DDQ, frequently used with a strong Brønsted acid like triflic acid (TfOH), which can drive cyclization reactions to completion under relatively mild conditions. acs.org The power of these methods is exemplified by the synthesis of terrylene from 1,1′:4′,1′′-ternaphthalene, where two C-C bonds are formed in a single step using AlCl₃ at 170 °C, yielding the double-cyclized product. rsc.org

| Reagent System | Proposed Mechanism | Typical Conditions | Research Findings | Reference(s) |

| AlCl₃ | Arenium Cation (Scholl) | High Temperature (e.g., 150-170 °C) | Effective for robust precursors; Can promote multiple cyclizations in one step. | rsc.orgutexas.edu |

| FeCl₃ | Radical Cation / Lewis Acid | MeNO₂ or CH₂Cl₂, often without acid additives | Versatile reagent; Can be sensitive to acid-labile functional groups. | otago.ac.nznih.gov |

| DDQ / Triflic Acid (TfOH) | Radical Cation | Dry Dichloromethane (DCM), 0 °C to RT | Highly efficient for complex systems; Milder than traditional Scholl conditions. | rsc.orgacs.org |

| CoF₃ / TFA | Radical Cation | Trifluoroacetic Acid (TFA) | Used for oxidative coupling of complex fluoranthene (B47539) derivatives. | utexas.edu |

These advanced coupling and cyclization strategies provide chemists with a powerful toolkit to construct large, well-defined PAHs like this compound, enabling the exploration of new carbon-rich materials.

Computational and Theoretical Investigations of Tribenzo A,cd,lm Perylene Electronic Structure and Reactivity

Quantum Chemical Characterization of Electronic States

The electronic behavior of complex polycyclic aromatic hydrocarbons (PAHs) like Tribenzo(a,cd,lm)perylene is governed by its frontier molecular orbitals. Computational chemistry provides powerful tools to model and understand these properties, which are otherwise difficult to probe experimentally.

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent Density Functional Theory (TD-DFT), are standard methods for investigating the electronic properties of large organic molecules. researchgate.net These quantum chemical calculations are used to model the ground and excited electronic states of PAHs. For perylene-based systems, TD-DFT has been effectively used to calculate optical properties and model potential energy surfaces of aggregates. researchgate.net Functionals such as ωB97X-D are often chosen for their ability to accurately describe the charge-transfer character in the singlet excitons of PAH dimers. researchgate.net

While specific DFT and TD-DFT studies focusing exclusively on the singlet electronic states of this compound are not extensively detailed in available literature, the methodologies are widely applied to related chromophores. arxiv.org Such analyses typically involve optimizing the molecule's geometry at the ground state (S₀) and then calculating the vertical excitation energies to higher singlet states (S₁, S₂, etc.). nih.gov These calculations provide insights into the nature of electronic transitions, such as whether they are localized on specific parts of the π-system or are more delocalized in character. The results are crucial for interpreting experimental UV-visible absorption spectra.

Semi-empirical molecular orbital methods offer a computationally less demanding alternative to ab initio methods for large molecules. tau.ac.il Methods such as INDO/S (Intermediate Neglect of Differential Overlap/Spectroscopic) have been specifically parameterized to reproduce electronic spectra and are well-suited for calculating the absorption spectra of large organic and inorganic molecules. faccts.de These calculations can predict transition polarizations and provide optimized geometries for electronic excited states, which are essential for understanding the photophysical behavior of a molecule.

For complex PAHs, semi-empirical methods can efficiently calculate a large number of excited states, providing a qualitative overview of the electronic spectrum. faccts.de For instance, the ZINDO/S approach has been used to substantiate UV-vis spectral predictions for other large benzenoid PAHs. researchgate.net While these methods are generally less accurate than DFT for energies, they are valuable tools for high-throughput screening or for studying very large systems where ab initio calculations are computationally prohibitive. nih.gov

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic and optical properties of a molecule. nih.gov This HOMO-LUMO gap is directly related to the energy of the lowest electronic transition and is a key factor in determining a compound's color and photochemical reactivity. tdx.cat

In perylene (B46583) and its derivatives, the HOMO-LUMO gap is a subject of significant study due to their use in applications like organic light-emitting diodes (OLEDs). researchgate.net For the parent perylene molecule, the HOMO-LUMO gap has been calculated to be 2.96 eV using DFT. researchgate.net This value is consistent with its strong absorption in the visible region of the spectrum. researchgate.net The HOMO and LUMO energy levels can be tuned by adding substituents to the core structure, which in turn modifies the energy gap and the resulting spectroscopic properties. nih.gov For example, studies on diazacoronenes have shown that their HOMO and LUMO levels are higher than those of the related perylene orange. acs.org Spectroscopic techniques combined with DFT calculations are often employed to determine these energy levels accurately. researchgate.net

| Property | Calculated Value (eV) | Method |

|---|---|---|

| HOMO-LUMO Gap | 2.96 | DFT |

| Electronic Transition 1 | 3.18 (388 nm) | TD-DFT |

| Electronic Transition 2 | 2.51 (495 nm) | TD-DFT |

Theoretical Assessments of Aromaticity and Topological Indices

The concept of aromaticity is central to understanding the stability and reactivity of PAHs. Theoretical indices provide a quantitative measure of this property for individual rings within a complex polycyclic system.

The Nucleus Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a molecule. nih.gov It is based on calculating the magnetic shielding at the center of a ring or at a point above the ring plane (e.g., NICS(1)) kiku.dk. Negative NICS values indicate the presence of a diatropic ring current, which is a hallmark of aromaticity, while positive values suggest a paratropic current, indicative of antiaromaticity. kiku.dk

| NICS Variant | Description | Information Provided |

|---|---|---|

| NICS(0) | Probe placed at the geometric center of the ring. | Gauge of combined σ and π electron delocalization. kiku.dk |

| NICS(1) | Probe placed 1 Å above the ring center. | Recommended measure of π-electron delocalization. kiku.dk |

| NICS-scan | Probe is scanned over a distance perpendicular to the ring. | Provides a clear indication of diamagnetic (aromatic) and paramagnetic (antiaromatic) ring currents. nih.gov |

Annellation theory is a predictive tool used to estimate the positions of the primary absorption bands (p- and β-bands) in the UV-vis spectra of benzenoid PAHs. researchgate.net This theory correlates the topology of how benzene (B151609) rings are fused together (annellated) with shifts in the absorption maxima.

This theoretical approach proved to be of critical importance in the identification of this compound. nih.gov It was identified as a product in the supercritical pyrolysis of jet fuel based on a combination of HPLC, UV, and mass spectrometry data. nih.govnu.edu.kz A key step in this identification was the use of annellation theory to predict the UV spectral characteristics of the two possible C₂₈H₁₄ isomers for which no reference standards existed: this compound and naphthaceno[3,4,5,6,7-defghij]naphthacene. nih.govnu.edu.kz The analysis showed that the predicted UV spectrum for this compound was a match for the unidentified experimental spectrum, while the prediction for the other isomer was inconsistent. nih.govnu.edu.kz This successful application underscores the predictive power of annellation theory for characterizing novel or un-synthesized PAHs. researchgate.net

Computational Thermochemistry and Reaction Dynamics

First-principles calculations, particularly those based on quantum chemical methods, are instrumental in determining the thermodynamic properties of PAHs, which are crucial for understanding their formation and stability. nih.gov The enthalpy of formation (ΔHf°) is a key thermodynamic quantity that indicates the relative stability of a molecule.

Various computational methods, such as the Gaussian-n (Gn) theories (e.g., G3B3 and G3MP2B3), are employed to predict the enthalpies of formation for a wide range of PAHs with a high degree of accuracy. nih.gov These methods involve a series of calculations to approximate the exact electronic energy of a molecule, from which the enthalpy of formation can be derived. nih.gov For large molecules like this compound, where experimental measurements are often challenging, these computational predictions are invaluable.

A study utilizing the G3MP2B3 and G3B3 model chemistries computed the enthalpies of formation for numerous PAHs. nih.gov While a specific value for this compound is not explicitly listed in the provided abstract, the methodology is directly applicable. For instance, the enthalpy of formation for the related compound dibenzo[cd,lm]perylene (C26H14) was calculated to be 385.5 kJ/mol. amazonaws.com Such data is vital for chemical kinetic models that describe the growth of PAHs and soot formation during combustion processes. nih.gov

Table 1: Predicted Enthalpies of Formation for Selected PAHs

| Compound | Formula | CAS Number | Enthalpy of Formation (kJ/mol) |

| Dibenzo[cd,lm]perylene | C26H14 | 188-96-5 | 385.5 amazonaws.com |

| Benzo[ghi]perylene (B138134) | C22H12 | 191-24-2 | 326.1 nih.gov |

| Benzo[g]chrysene | C22H14 | 196-78-1 | 362.17 nih.gov |

| Benzo[j]fluoranthene | C20H12 | 205-82-3 | 389.7 nih.gov |

Energy correlation diagrams are powerful tools for visualizing the energetic relationships between different electronic states or between reactants, transition states, and products in a chemical reaction. For this compound, these diagrams can be computationally generated to understand its photophysical properties, such as absorption and fluorescence, by mapping the transitions between the ground and excited electronic states.

The formation of large PAHs like this compound in high-temperature environments such as combustion flames is a complex process involving a series of chemical reactions. Computational chemistry plays a vital role in elucidating the mechanisms of these PAH growth pathways. nih.gov

Detailed chemical kinetic models, informed by computationally derived reaction pathways and energy barriers, are essential for predicting the formation of specific PAHs and soot. nih.govnih.gov For example, reaction mechanisms for the formation of C28H14 PAH isomers have been described, involving the addition of smaller radicals like benzyl (B1604629), methyl, or phenyl to existing PAH structures. acs.org One study identified tribenzo[cd,ghi,lm]perylene as a likely C28H14 PAH detected in a product mixture from the supercritical pyrolysis of toluene (B28343), based on the deduction of reaction pathways. acs.org

Computational methods, such as DFT, are used to map the potential energy surfaces of proposed reaction steps. nih.gov This allows for the identification of transition states and the calculation of activation energies, which are critical parameters for determining reaction rates. nih.gov For example, the well-known Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism is a key pathway for PAH growth, but other mechanisms, like propargyl (C3H3) addition, are also significant. nih.gov By computationally exploring various reaction pathways, researchers can determine the most favorable routes leading to the formation of this compound from smaller PAH precursors.

Advanced Spectroscopic Characterization and Analytical Methodologies for Tribenzo A,cd,lm Perylene

High-Resolution Chromatographic and Mass Spectrometric Identification

Chromatographic techniques are central to the separation and initial identification of tribenzo(a,cd,lm)perylene from complex environmental or synthetic mixtures. The choice of method is critical, as the high molecular weight and specific stereochemistry of the molecule dictate the most effective approach.

High-Pressure Liquid Chromatography (HPLC) is a powerful technique for the analysis of large PAHs like this compound. When coupled with a diode-array detector (DAD) for UV-Vis absorbance and a mass spectrometer (MS), it provides comprehensive data for identification. The UV-Vis spectrum is characteristic for a specific PAH, acting as a molecular fingerprint, while the mass spectrometer confirms the molecular weight (376.46 g/mol for C₃₀H₁₆).

In one instance, this compound was identified as a main product in the cross-reaction of perinaphthenone and benzanthrone. researchgate.netresearchgate.netnih.gov Its distinct retention characteristics compared to other isomers highlighted the extreme differences in behavior between non-planar and planar PAHs in liquid chromatography. researchgate.netresearchgate.netnih.gov The use of HPLC with diode-array UV detection was instrumental in analyzing the products of such syntheses. researchgate.net For complex samples like coal extracts, HPLC coupled with DAD and atmospheric pressure laser ionization-mass spectrometry (APLI-MS) has proven effective for the unequivocal identification of PAHs with 7-9 rings. nih.gov

Normal-Phase Liquid Chromatography (NPLC) is particularly well-suited for separating PAH isomers based on their structural characteristics. On an aminopropyl (NH₂) stationary phase, the retention of PAHs is correlated with the total number of aromatic carbons. nih.gov Crucially for compounds like this compound, NPLC can effectively discriminate between isomers based on their planarity.

A key finding is that within a group of isomers, non-planar structures tend to elute earlier from the column than their planar counterparts. nih.gov This principle is due to weaker interactions with the polar stationary phase. This compound, being a non-planar molecule, exhibits a specific retention behavior that allows for its separation from other isomers with the same molecular mass. nih.gov Research has determined specific retention indices for a wide range of PAHs, providing valuable data for identification. nih.gov

| Compound Name | Abbreviation | Molecular Mass (Da) | Aromatic Carbons | log I | log k |

|---|---|---|---|---|---|

| This compound | TriBacdlmPer | 376 | 30 | 5.58 | 6.21 |

While Gas Chromatography (GC) is a standard and highly effective technique for the analysis of smaller, more volatile PAHs, its application to high molecular weight compounds like this compound is significantly limited. nih.gov The primary challenge stems from the low vapor pressure and high boiling point of large PAHs (those with ≥24 carbon atoms). nih.govnih.gov

Successfully eluting these compounds from a GC column requires very high temperatures. thermofisher.com Such conditions can lead to several analytical problems:

Thermal Degradation: The high temperatures required may cause the analyte to degrade within the injector or on the column, preventing accurate quantification. nih.gov

Peak Broadening and Tailing: Even if the compound does not decompose, high operating temperatures can result in poor peak shape, specifically broadening and tailing, which compromises resolution and the accuracy of integration. thermofisher.com

Long Analysis Times: To elute high-boiling-point compounds, temperature programs often require long hold times at maximum temperature, leading to extended run times. nih.gov

Stationary Phase Bleed: High temperatures can accelerate the degradation of the column's stationary phase, leading to increased column bleed and a noisy baseline, which interferes with detection.

Because of these limitations, liquid chromatography is generally the preferred method for the analysis of large, non-volatile PAHs such as this compound. nih.gov

Polarized Optical Spectroscopy for Structural Elucidation

Polarized optical spectroscopy techniques provide invaluable information about the electronic structure and geometry of molecules. For a complex, non-planar molecule like this compound, these methods are essential for confirming its three-dimensional structure and understanding its photophysical properties.

Linear dichroism (LD) is a technique that measures the differential absorption of linearly polarized light by oriented molecules. By aligning molecules, for instance in a stretched polymer film, LD studies can determine the polarization of electronic transitions relative to the molecular axes. For this compound, linear dichroism studies have been successfully employed to assign the polarization of transitions to several of its electronic singlet states. nih.govthermofisher.com This information is fundamental to validating quantum-chemical calculations and building a complete picture of the molecule's electronic structure.

Fluorescence anisotropy measures the degree of polarization of the light emitted from a fluorescent molecule after excitation with polarized light. This technique is highly sensitive to changes in molecular orientation and shape that occur between the absorption of a photon and its subsequent emission. Studies on this compound have utilized fluorescence anisotropy to probe its behavior in the excited state. nih.govthermofisher.com The data from these experiments indicate that the molecule undergoes a change in geometry in its first excited singlet state, a critical insight into its photophysics and potential reactivity. nih.govthermofisher.com

| Technique | Finding | Reference |

|---|---|---|

| Linear Dichroism (LD) | Assignment of polarization for several electronic singlet state transitions. | nih.gov, thermofisher.com |

| Fluorescence Anisotropy | Indication of a geometry change in the first excited singlet state. | nih.gov, thermofisher.com |

Advanced UV-Vis Spectroscopic Interpretation

The electronic absorption spectra of large, conjugated polycyclic aromatic hydrocarbons (PAHs) like this compound are rich in information, revealing insights into the molecule's electronic structure. Advanced interpretation of these spectra, particularly considering environmental (solvent) and theoretical factors, is crucial for accurate identification and characterization.

Solvent Effects on UV-Vis Absorption Spectra and Their Interpretations

The UV-Vis absorption spectrum of a polycyclic aromatic hydrocarbon is not static; it can be influenced by the solvent in which the compound is dissolved. These solvent-induced shifts, or "solvatochromism," arise from differential stabilization of the ground and excited electronic states of the molecule by the surrounding solvent molecules. For nonpolar PAHs like this compound, these effects are generally modest but can be critical for subtle spectral analysis and sample matching.

The interactions are primarily governed by dispersion forces and the refractive index of the solvent. Solvents with higher refractive indices tend to cause a slight red shift (bathochromic shift) in the absorption bands. This is a general effect for many PAHs, where the stabilization of the excited state is slightly greater than that of the ground state in more polarizable solvent environments.

In addition to general solvatochromic shifts, specific interactions can occur. For instance, aromatic solvents like benzene (B151609) or toluene (B28343) can engage in π-π stacking interactions with the extensive aromatic system of this compound. nih.gov This π-complexation can lead to more pronounced changes in the absorption spectrum, including shifts in wavelength and alterations in the fine vibronic structure of the absorption bands, compared to non-aromatic solvents like methanol (B129727) or acetonitrile. nih.gov The interpretation of these shifts requires an understanding of how the solvent environment perturbs the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: General Principles of Solvent Effects on UV-Vis Spectra of Large PAHs

| Solvent Property | Type of Interaction | Expected Effect on Spectrum | Interpretation |

| Refractive Index | General dispersion forces | Small red shift with increasing refractive index | Greater stabilization of the excited state in more polarizable media. |

| Polarity | Dipole-induced dipole | Minor shifts for nonpolar PAHs | Minimal effect due to the lack of a strong permanent dipole in the solute. |

| Aromaticity (e.g., Benzene, Toluene) | π-π complexation | Potential for red shifts and changes in band shape/intensity. nih.gov | Specific interaction between the π-systems of the solvent and the PAH, leading to distinct spectral behavior compared to aliphatic or polar solvents. nih.gov |

This table presents generalized principles; specific spectral data for this compound across a range of solvents is not extensively published.

Comparison of Experimental UV-Vis Spectra with Theoretically Predicted Spectra for Isomer Identification

The identification of specific PAH isomers within complex mixtures, such as those from fuel pyrolysis or environmental samples, is a significant analytical challenge. lsu.edu Many isomers share the same mass, making mass spectrometry alone insufficient for definitive identification. High-performance liquid chromatography (HPLC) coupled with a UV-Vis detector is a powerful technique, as the electronic absorption spectrum is unique to the specific arrangement of aromatic rings and thus serves as a molecular fingerprint. lsu.edu

However, this method relies on the availability of authentic reference standards for spectral matching. When a standard is not available, theoretical chemistry provides a vital alternative. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra of candidate structures. uni-heidelberg.de These predicted spectra (wavelengths and oscillator strengths) can then be compared with the experimental spectrum of an unknown compound to find the best match. researchgate.net

A key application of this methodology was the identification of C28H14 isomers from the supercritical pyrolysis of fuel. acs.org In one study, an unknown C28H14 isomer was detected via HPLC/MS. Since reference standards were not available for all possible isomers, annellation theory—a method used to predict UV spectral characteristics—was employed. researchgate.net The theoretically predicted spectrum for tribenzo[cd,ghi,lm]perylene was found to match the experimental UV spectrum of the unknown compound, leading to its identification. This approach successfully distinguished it from another possible isomer, naphthaceno[3,4,5,6,7-defghij]naphthacene, whose predicted spectrum was inconsistent with the experimental data.

Table 2: Experimental and Theoretical UV-Vis Data for Isomer Distinction

| Compound | Data Type | Key Absorption Maxima (λmax) / Spectral Features | Source |

| This compound | Experimental | 437 nm, 341 nm, 266 nm | |

| Tribenzo[cd,ghi,lm]perylene | Theoretical (Predicted) | Predicted UV spectral features matched those of an unidentified C28H14 pyrolysis product. | |

| Naphthaceno[3,4,5,6,7-defghij]naphthacene | Theoretical (Predicted) | Predicted UV spectral features were inconsistent with the experimental data for the unidentified product. | |

| Dibenzo[cd,lm]perylene | Experimental | λmax at ~350–400 nm; bands shift ~40 nm per additional fused benzene ring. |

This comparative approach is a powerful tool in modern analytical chemistry, enabling the structural elucidation of novel or rare PAHs in the absence of physical standards. The accuracy of the prediction depends on the chosen computational method and basis set, and discrepancies of >10 nm between experimental and calculated wavelengths may indicate the need for more refined models.

Advanced Applications and Functionalization Strategies of Tribenzo A,cd,lm Perylene Derivatives

Applications in Organic Electronics and Photonics

The distinct electronic structure of tribenzo(a,cd,lm)perylene derivatives makes them prime candidates for use in next-generation electronic and photonic devices.

Exploration as Active Components in Organic Field Effect Transistors (OFETs)

| Derivative Type | Mobility (cm² V⁻¹ s⁻¹) | Device Architecture |

| PDI-based D-π-A-π-D | ~10⁻³ | Top-contact/Bottom-gate |

Table 1: Representative OFET performance of perylene (B46583) diimide derivatives.

Potential Utilization in Organic Light-Emitting Diodes (OLEDs)

The inherent fluorescence and high quantum yields of perylene derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). rsc.org They can function as emitters in the emissive layer of an OLED. The color of the emitted light can be tuned by modifying the chemical structure of the this compound core, for instance, by introducing different substituent groups. rsc.org Research has shown that some perylene derivatives can be employed in the fabrication of efficient and stable blue-emitting OLEDs, which have historically been a challenge for the display and lighting industries. researchgate.net Furthermore, some derivatives have been used to create yellow luminogens for OLED devices, achieving significant current efficiency, power efficiency, and external quantum efficiency. researchgate.net

| Derivative Application | Performance Metric | Value |

| Yellow Luminogen (doped) | Max. Current Efficiency | 10.72 cd/A |

| Yellow Luminogen (doped) | Max. Power Efficiency | 7.87 lm/W |

| Yellow Luminogen (doped) | Max. External Quantum Efficiency | 5.32 % |

Table 2: Performance of an OLED device using a triphenylamine-cyanopyridone derivative as a yellow luminogen. researchgate.net

Role as Chromophoric Structures in Light-Collecting Antennas and Molecular Wires

The strong absorption of light in the visible spectrum and efficient energy transfer properties of perylene derivatives make them ideal components for artificial light-harvesting systems and molecular wires. rsc.org These systems mimic natural photosynthesis by capturing light energy and funneling it to a reaction center. researchgate.net Researchers have designed and synthesized light-harvesting antenna molecules where perylene derivatives act as the energy acceptor, linked to other chromophores that absorb at different wavelengths. These systems exhibit ultrafast and highly efficient intramolecular energy transfer, often on the picosecond timescale. researchgate.net This rapid energy transfer minimizes energy loss through other decay pathways, making them promising for applications in solar-to-electric and solar-to-fuel conversion technologies. The ability to direct energy and charge transfer processes by strategically modifying the molecular structure is a key area of research.

Material Science and Supramolecular Assembly

The versatility of this compound chemistry extends into materials science, where its derivatives are used as building blocks for high-performance materials and complex supramolecular architectures.

Development of Perylene Diimide (PDI) Analogues with Extended π-Conjugation for High-Performance Materials

Perylene diimides (PDIs) are a prominent class of perylene derivatives known for their exceptional thermal and photochemical stability, as well as their strong electron-accepting properties. Extending the π-conjugation of the PDI core by fusing additional aromatic rings, such as in this compound analogues, can significantly alter their electronic and optical properties. This extension of the π-system generally leads to a red-shift in absorption and emission spectra and can enhance charge carrier mobility. Bay-annulated PDI derivatives, for example, have emerged as high-performance materials for applications in photovoltaics. The development of fused PDI-based polymeric acceptors has been shown to improve the power conversion efficiency in all-polymer solar cells due to both the extended π-conjugation and the resulting twisted molecular conformation.

Incorporation into Covalent Organic Frameworks (COFs) and Related Nanographene Structures

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. The incorporation of large, π-conjugated building blocks like this compound derivatives into COF structures can lead to materials with enhanced conductivity and unique electronic properties. Perylene-based COFs have been developed and have demonstrated interesting properties, such as reversible protonation of their imine linkages, leading to significant color shifts. This acidochromism makes them suitable for applications as sensitive colorimetric sensors for acid vapors. The well-defined structure of these COFs allows for the systematic study of structure-property relationships, paving the way for the design of advanced functional materials. Furthermore, the on-surface synthesis of such nanographene structures allows for high-resolution imaging and characterization of their electronic properties.

Design of this compound Derivatives for Tunable Electronic and Photophysical Properties

The rigid and extended π-conjugated framework of this compound (TBP) makes it an exceptional scaffold for the development of advanced functional materials. The electronic and photophysical properties of TBP can be systematically tuned through precise chemical modifications, enabling the rational design of derivatives for specific applications in organic electronics and optoelectronics. Key strategies for this molecular engineering include heteroatom substitution within the aromatic core and the attachment of functional groups to the periphery.

Heteroatom Substitution Strategies

The introduction of heteroatoms such as nitrogen, boron, or sulfur directly into the polycyclic aromatic hydrocarbon (PAH) core is a powerful method to modulate the frontier molecular orbitals (HOMO and LUMO) and, consequently, the material's electronic and optical characteristics.

Research on the closely related benzo[ghi]perylene (B138134) (BP) core provides significant insight into the effects of nitrogen doping. The incorporation of electron-withdrawing nitrogen atoms and imide groups can stabilize the HOMO and LUMO energy levels. For instance, in derivatives like 7,8-diazabenzo[ghi]perylene (DABP) and 7,8-diazabenzo[ghi]peryleneimide (DABPIm), the nitrogen atoms' lone pair of electrons are oriented parallel to the aromatic ring plane, leading to a stabilization (lowering) of both the HOMO and LUMO energy levels. This contrasts with derivatives such as 1,2-diazonia-7,8-diazabenzo[ghi]peryleneimide, where the nitrogen lone pairs are perpendicular to the π-system, inducing an increase in the HOMO energy level. This strategic placement and orientation of nitrogen atoms allow for precise control over the electronic structure. This modification also impacts excited-state dynamics; while introducing nitrogen atoms can decrease the fluorescence quantum yield (ΦFL), the subsequent addition of an imide unit can lead to an increase in ΦFL.

The effects of nitrogen doping are significant, as seen in a comparison between 7,8-diazabenzo[ghi]peryleneimide and 1,2-diazonia-7,8-diazabenzo[ghi]peryleneimide. The latter compound's structure causes a significant rise in its HOMO level, narrowing the DFT-calculated HOMO-LUMO gap to 2.63 eV from 3.45 eV in the former. This substantial change in the energy gap results in a dramatic red-shift of its emission spectrum into the 570–780 nm range, compared to the 420–550 nm emission of the diazabenzo[ghi]peryleneimide.

Boron doping has also been explored as a strategy to tune the properties of TBP-related structures. A singly annelated derivative, 2-(tert-butyl)-10,11-dioxa-10a-boratribenzo[a,f,lm]perylene, was synthesized and found to be a blue-fluorescent material with an emission maximum (λmax) at 442 nm. This demonstrates the potential of incorporating p-type dopants like boron to create novel emissive materials.

Peripheral Functionalization and π-System Extension

Attaching functional groups to the periphery of the TBP core is another effective strategy for fine-tuning its properties. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—directly influences the electron density of the π-system, thereby altering the HOMO/LUMO energy levels and the resulting optical and electronic properties.

Furthermore, extending the π-conjugated system by fusing additional aromatic rings can significantly alter the material's characteristics. This π-extension typically leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra. An example of this approach can be seen in dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione derivatives, which are π-extended systems based on the perylene core. The addition of dodecyl or other alkyl chains to these large aromatic structures is often used to improve their solubility in organic solvents, facilitating their processing for various applications.

The strategic combination of these design principles—heteroatom doping, peripheral functionalization, and π-extension—provides a versatile toolbox for creating a wide array of TBP-based materials with tailored properties for advanced electronic and photophysical applications.

Table of Selected this compound Derivatives and Their Properties

| Compound Name | Modification Strategy | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Emission Max (λem) | Reference |

| 2-(tert-butyl)-10,11-dioxa-10a-boratribenzo[a,f,lm]perylene | Boron Doping | - | - | - | 442 nm | |

| 7,8-diazabenzo[ghi]peryleneimide | Nitrogen Doping | - | - | 3.45 (DFT) | 420-550 nm | |

| 1,2-diazonia-7,8-diazabenzo[ghi]peryleneimide | Nitrogen Doping | Higher than parent | - | 2.63 (DFT) | 570-780 nm | |

| Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione | π-System Extension | - | - | - | - |

Future Directions and Emerging Research Avenues for Tribenzo A,cd,lm Perylene

Development of Novel and Efficient Synthetic Routes for Specific Isomers

The synthesis of large PAHs like tribenzo(a,cd,lm)perylene has traditionally relied on methods that often require vigorous reaction conditions, such as high temperatures and pressures. The Clar reaction, involving the condensation and reduction of ketones like perinaphthenone and benzanthrone, is a known route to produce this compound. However, a primary challenge remains the selective synthesis of specific isomers. The cross-reaction of different ketones can lead to a mixture of products, necessitating complex separation processes like high-performance liquid chromatography (HPLC) to isolate the desired isomer.

Future research is increasingly focused on developing milder, more efficient, and highly regioselective synthetic methodologies. Key emerging strategies include:

Oxidative Aromatic Coupling: This method presents a powerful tool for C-C bond formation, enabling the synthesis of complex PAHs under potentially milder conditions than traditional condensation reactions. The use of reagents like iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can facilitate intramolecular cyclodehydrogenation, a key step in forming the fused ring system of perylene (B46583) derivatives.

On-Surface Synthesis: A bottom-up approach where molecular precursors are deposited on a metal surface and then thermally induced to react, forming specific PAH structures. This technique offers unparalleled control over the final structure and allows for in-situ characterization with scanning tunneling microscopy (STM), providing direct visualization of the synthesized molecules.

Precursor-Based Strategies: This involves the synthesis of soluble, functionalized precursors that can undergo a final, clean transformation step to yield the target PAH. For instance, strategies involving the late-stage extrusion of chalcogen fragments (like sulfur or selenium) are being developed to complement existing methods like retro-Diels-Alder reactions. This approach can provide access to a wider variety of PAH structures that are otherwise difficult to synthesize.

Catalytic Systems: The development of new catalytic systems, including those based on palladium or copper, is crucial for achieving high yields and selectivity. For example, the Cadogan reaction and copper-mediated relay reactions are being explored for synthesizing N-annulated perylenes and related fused systems.

A significant goal is the targeted synthesis of not only this compound but also its various isomers and derivatives. The ability to selectively introduce functional groups or alter the fusion topology is essential for tuning the material's properties. The synthesis of specific isomers of C₂₆H₁₄, the class to which dibenzo[cd,lm]perylene belongs, has been a subject of study, highlighting the need for methods that can differentiate between closely related structures.

Application of Advanced Spectroscopic Techniques for In Situ and Time-Resolved Studies

While standard techniques like UV-Vis spectroscopy and mass spectrometry are crucial for the initial identification and characterization of this compound and its isomers , future research will heavily rely on more advanced spectroscopic methods to probe its dynamic behavior and complex interactions.

In Situ Spectroscopy: Understanding the formation mechanisms and transformations of PAHs requires monitoring reactions in real time. In-situ spectroscopic techniques are critical for observing the electrode-electrolyte interface or catalytic surfaces during a reaction, providing insights into structural and compositional changes. Techniques like Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) and X-ray Absorption Spectroscopy (XAS) can probe the electronic structure and local atomic environment of catalytic sites during a reaction. Adapting such methods to study the synthesis or functionalization of this compound could provide unprecedented mechanistic details.

Time-Resolved Spectroscopy: The photophysical properties of this compound are fundamental to its potential applications in optoelectronics. Time-resolved spectroscopic techniques are indispensable for understanding the fate of excited states, including energy transfer and charge transfer processes.

Transient Absorption Spectroscopy: Using femtosecond and nanosecond laser pulses, researchers can monitor the excited-state dynamics of PAHs, tracking the formation and decay of transient species. This is vital for designing efficient materials for organic photovoltaics and light-emitting diodes.

Time-Resolved Shpol'skii Spectroscopy: This high-resolution technique, when coupled with laser excitation, allows for the direct analysis and differentiation of complex PAH isomers within mixtures, such as those found in liquid chromatography fractions. It has been successfully used to study dibenzopyrene isomers and could be applied to resolve the complex mixtures often generated during the synthesis of this compound.

Advanced EPR Techniques: For studying radical species or triplet states, 2D Hyperfine Sublevel Correlation (HYSCORE) experiments can provide detailed information about the electronic environment and interactions with nearby nuclei.

These advanced techniques will move the field beyond static characterization, enabling a dynamic understanding of how this compound and its derivatives behave in complex environments and during operation in a device.

| Spectroscopic Technique | Application in this compound Research | Key Insights |

| In Situ X-ray Photoelectron/Absorption Spectroscopy | Real-time monitoring of synthetic or catalytic reactions. | Mechanistic pathways, catalyst state, intermediate formation. |

| Femtosecond/Nanosecond Transient Absorption | Studying excited-state dynamics (e.g., fluorescence, charge transfer). | Lifetimes of excited states, efficiency of photophysical processes. |

| Laser-Excited Time-Resolved Shpol'skii Spectroscopy | Isomer-specific identification in complex mixtures. | Unambiguous structural assignment of different isomers. |

| 2D Hyperfine Sublevel Correlation (HYSCORE) | Characterization of radical or triplet states. | Detailed electronic structure and hyperfine interactions. |

Multi-Scale Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in materials science, and its role in the study of this compound is set to expand significantly. Moving beyond the analysis of single molecules, multi-scale modeling approaches are emerging that bridge the gap from quantum mechanical descriptions to macroscopic material properties.

Quantum Chemical Methods: At the most fundamental level, Density Functional Theory (DFT) is widely employed to predict the properties of PAHs. These calculations can determine optimized geometries, electronic structures (such as HOMO-LUMO gaps), and vibrational frequencies, and simulate various spectra (UV-Vis, IR, Raman). Such simulations are crucial for validating experimental results and interpreting spectroscopic data. For instance, computational chemistry can predict the most reactive sites on a PAH for chemical transformations or predict which product isomers are favored in a reaction.

Multi-Scale Protocols: The properties of a functional material depend not only on the individual molecule but also on how these molecules pack together in the solid state. Multi-scale modeling combines the accuracy of quantum chemistry with the efficiency of classical methods to predict bulk properties:

Atomistic Modeling: DFT calculations provide parameters (like atomic charges) for classical force fields.

Molecular Dynamics (MD): MD simulations use these force fields to model the collective behavior of thousands of molecules, predicting the morphology and structural order of the material in the solid state (e.g., in a thin film).

Property Prediction: By analyzing the simulated morphologies, researchers can calculate crucial parameters for device performance, such as electronic coupling between adjacent molecules and charge mobility.

This integrated computational approach allows for the creation of "energy-property maps" and provides a framework for predictive materials design. By simulating how changes in molecular structure (e.g., adding side chains) affect solid-state packing and charge transport, scientists can screen potential candidate molecules before undertaking laborious synthesis. This accelerates the discovery of new this compound-based materials with superior functions.

| Modeling Level | Computational Method | Predicted Properties for this compound |

| Quantum (Single Molecule) | Density Functional Theory (DFT), TD-DFT | Optimized geometry, electronic structure, HOMO-LUMO gap, UV-Vis, IR, and Raman spectra. |

| Atomistic (Many Molecules) | Molecular Dynamics (MD) with custom force fields. | Solid-state packing, material morphology, structural order. |

| Device Level (Bulk) | Kinetic Monte Carlo, Rate-based models. | Charge transport parameters, charge carrier mobility, device efficiency. |

Rational Design Principles for this compound-Based Advanced Functional Materials

The ultimate goal of the research efforts described above is to establish clear, rational design principles for creating advanced functional materials based on the this compound scaffold. This involves building a deep understanding of the structure-property relationships that govern its performance in electronic and optoelectronic applications.

The key design principles will revolve around the targeted modification of the core PAH structure to tune its intrinsic and extrinsic properties:

Tuning Electronic Properties: The electronic properties, such as the HOMO-LUMO gap, are strongly dependent on the size and topology of the π-conjugated system. Extending the conjugation by fusing additional aromatic rings generally leads to a smaller energy gap and a red-shift in absorption and emission spectra. Computational tools like DFT are essential for predicting how specific annulations will alter these properties.

Controlling Self-Assembly and Morphology: The introduction of peripheral functional groups or side chains has a dramatic impact on intermolecular interactions and solid-state packing. While having a small effect on the properties of the individual molecule, these substituents can dictate the morphology of thin films, which in turn governs charge transport efficiency in devices like organic field-effect transistors (OFETs). Rational design aims to balance strong π-π stacking for efficient charge hopping with good processability.

Enhancing Stability and Processability: For practical applications, materials must be stable and easily processed into devices. Attaching flexible alkyl chains, for example, can improve solubility and promote self-assembly into desirable ordered structures like columnar liquid-crystalline phases.

Heteroatom Doping: The strategic replacement of carbon atoms within the aromatic framework with heteroatoms (like nitrogen, boron, or sulfur) is a powerful strategy for modulating electronic properties. This can be used to create n-type or p-type semiconductors, tune emission colors for OLEDs, or enhance catalytic activity.

By combining insights from novel synthetic routes, advanced spectroscopic analysis, and predictive multi-scale modeling, researchers can move from serendipitous discovery to the intentional, rational design of this compound derivatives. This will enable the creation of bespoke materials tailored for specific high-performance applications, from solar cells to next-generation displays and sensors.

Q & A

Q. What are the recommended methodologies for structural characterization of Tribenzo(a,cd,lm)perylene?

Structural characterization should combine experimental and computational approaches. Use X-ray crystallography for precise bond-length and angle measurements. If single crystals are unavailable, employ quantum chemical calculations (e.g., DFT-B3LYP/6-31G* basis set) to generate optimized 3D structures and validate them via frequency analysis to confirm no imaginary frequencies . Pair this with FTIR and NMR to analyze functional groups and aromatic proton environments. For electronic structure, compare computed HOMO/LUMO orbitals with experimental UV-Vis spectra .

Q. How can researchers synthesize this compound in a laboratory setting?

While direct synthesis protocols are not explicitly documented, analogous PAH syntheses (e.g., dibenzo[g,p]chrysene) involve multi-step carbonium ion rearrangements and reductions. A plausible route could include:

Q. What analytical techniques are critical for identifying this compound in environmental samples?

Use HPLC coupled with UV-Vis detection for separation and preliminary identification, leveraging its distinct absorbance profile (e.g., peaks at ~260–450 nm) . Confirm with GC-MS or LC-HRMS for molecular weight validation. Cross-reference retention times and spectral data with certified standards (e.g., Diindeno[1,2,3-cd:1',2',3'-lm]perylene solutions) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for this compound isomers?

Discrepancies in UV/fluorescence spectra between isomers (e.g., band shifts due to substituent effects) can be addressed by:

- Time-dependent DFT (TD-DFT) to simulate electronic transitions and compare with experimental spectra.

- Molecular dynamics (MD) simulations to assess solvent effects on spectral shifts.

- HPLC with diode-array detection (DAD) to isolate isomers and correlate elution order with computed polarity metrics (e.g., L/B ratios) .

Q. What strategies optimize the electronic properties of this compound for energy storage applications?

To enhance redox activity (e.g., for organic batteries):

- Introduce electron-withdrawing groups (e.g., -Br, -NO₂) to lower LUMO levels, improving electron affinity.

- Engineer π-conjugation extensions via fused-ring substitutions to increase charge mobility.

- Validate using cyclic voltammetry (CV) and in situ Raman spectroscopy to track structural changes during redox cycles .

Q. How can researchers address challenges in reproducibility of this compound’s quantum chemical data?

Ensure consistency by:

- Standardizing computational parameters (e.g., DFT functional, basis set, solvent models).

- Cross-verifying results with RI-MP2 energy corrections to minimize basis-set superposition errors.

- Sharing SDF/MOL files of optimized geometries to enable peer validation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.